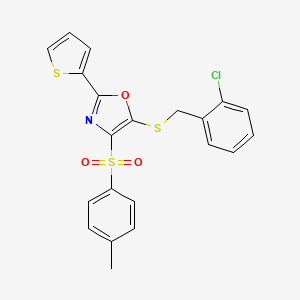
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
科学的研究の応用
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains. It has also been reported to possess anti-inflammatory and anticancer activities. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been investigated for its optical and electronic properties.
作用機序
The mechanism of action of 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is not fully understood. However, it has been reported to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane integrity. It has also been suggested that this compound may exert its anti-inflammatory and anticancer activities by modulating various signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of bacterial and fungal strains at low concentrations. It has also been reported to possess anti-inflammatory and anticancer activities. However, the exact mechanism of these activities is not fully understood. In addition, the toxicity and pharmacokinetics of this compound are yet to be fully explored.
実験室実験の利点と制限
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results as an antimicrobial, anti-inflammatory, and anticancer agent. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the toxicity and pharmacokinetics of this compound are not well understood, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of the toxicity and pharmacokinetics of this compound, which can help determine its safety and efficacy in various applications. In addition, the potential use of this compound as a pesticide, herbicide, or in material science applications can also be explored. Finally, more studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
The synthesis of 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole involves the reaction of 2-mercaptobenzothiazole with 2-chlorobenzyl bromide in the presence of a base, followed by cyclization with tosyl chloride and oxalyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in the literature and provides a high yield of the desired product.
特性
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3S3/c1-14-8-10-16(11-9-14)29(24,25)20-21(26-19(23-20)18-7-4-12-27-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGAPHTVILUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)
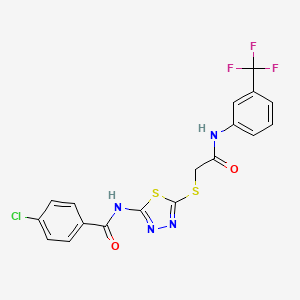
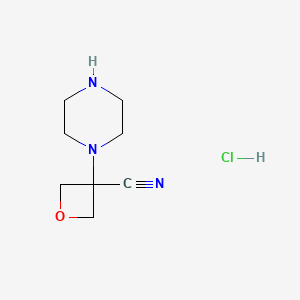
![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)
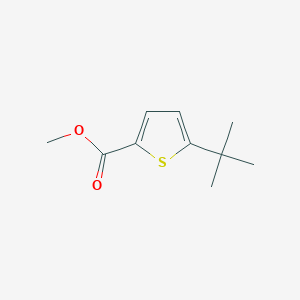
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)
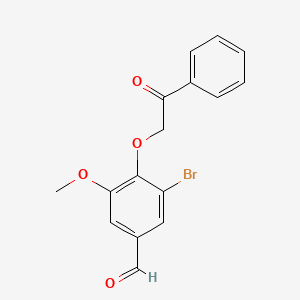

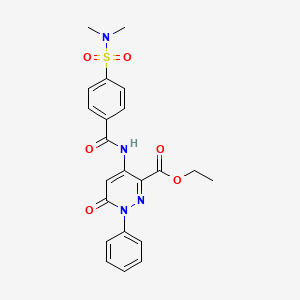
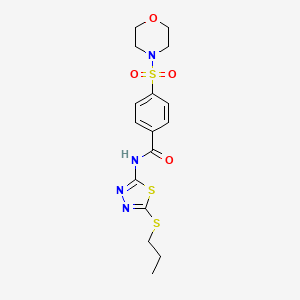
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2457247.png)

